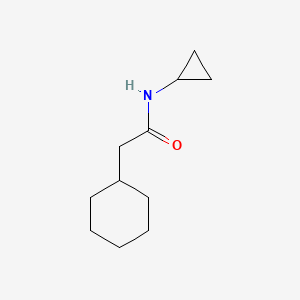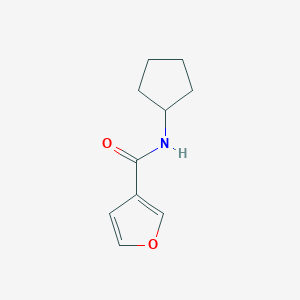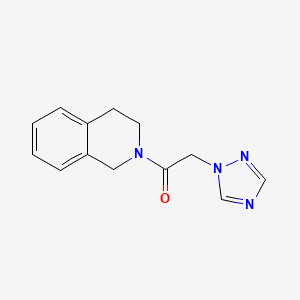![molecular formula C19H19BrN6O B6531451 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019101-00-8](/img/structure/B6531451.png)
3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, a piperazine ring, a methylpyrazole group, and a pyridazine ring . These functional groups could potentially give the compound a variety of interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely have a rigid structure due to the presence of the aromatic rings, and the different functional groups could potentially form various intra- and intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromobenzoyl group could potentially undergo nucleophilic aromatic substitution reactions, while the piperazine ring could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the compound could potentially have a relatively high melting point due to the presence of the aromatic rings, and it could potentially be soluble in polar solvents due to the presence of the polar functional groups .Aplicaciones Científicas De Investigación
3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is used in a variety of scientific research applications. It has been used in studies related to drug development, biochemistry, and physiology. For example, this compound has been used to study the effects of drugs on the brain, to investigate the mechanism of action of drugs, and to develop new drugs. It has also been used to study the biochemical and physiological effects of drugs on the body.
Mecanismo De Acción
The exact mechanism of action of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in drug metabolism. It is also thought to interact with certain neurotransmitters in the brain, which could explain its effects on drug action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound may have some beneficial effects on the body. For example, this compound has been shown to have anti-inflammatory properties, which could help reduce the symptoms of certain conditions. In addition, this compound has also been shown to have some anti-cancer properties, which could potentially help in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. In addition, it is non-toxic and has low solubility in water, which makes it ideal for use in aqueous solutions. However, this compound also has some limitations. For example, its low solubility in water makes it difficult to use in certain types of experiments.
Direcciones Futuras
The potential applications of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine are still being explored. Future research could focus on a better understanding of the mechanism of action of this compound and its biochemical and physiological effects. In addition, further studies could investigate the potential therapeutic applications of this compound, such as its use in the treatment of certain types of cancer. Finally, research could also focus on the development of new synthetic methods for the synthesis of this compound.
Métodos De Síntesis
3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can be synthesized through a two-step process. The first step involves the reaction of 2-bromobenzoyl chloride and piperazine to form 4-(2-bromobenzoyl)piperazine. The second step involves the reaction of 4-(2-bromobenzoyl)piperazine and 3-methyl-1H-pyrazol-1-yl to form this compound. This process can be carried out in the presence of an acid catalyst such as p-toluenesulfonic acid.
Propiedades
IUPAC Name |
(2-bromophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-4-2-3-5-16(15)20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOGJMWSCBMUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6531381.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)


![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6531405.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6531424.png)
![3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6531427.png)
![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6531429.png)
![3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B6531432.png)
![3-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6531439.png)
![3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6531445.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531448.png)